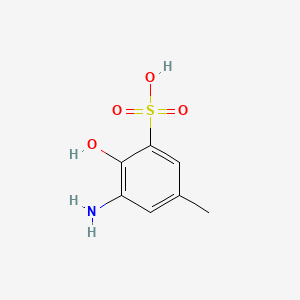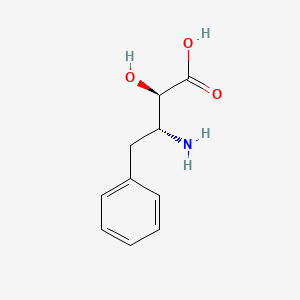
(Iodoethynyl)benzene
Übersicht
Beschreibung
(Iodoethynyl)benzene, also known as 1-iodo-2-phenylacetylene or phenylethynyl iodide, is an organic compound with the molecular formula C8H5I. It is characterized by the presence of an iodine atom attached to an ethynyl group, which is further connected to a benzene ring. This compound is notable for its applications in organic synthesis and its role as a building block in various chemical reactions .
Wirkmechanismus
Target of Action
The primary target of (Iodoethynyl)benzene is the quinuclidine in benzene . Quinuclidine is a nitrogenous heterocyclic compound and acts as a Lewis base . The electron-donating entity, the XB acceptor, binds with its electron lone pair to the electropositive region of the XB donor .
Mode of Action
This compound interacts with its targets through halogen bonding (XB) . This is a noncovalent interaction of the electrophilic part of a halogen and a Lewis base . The XB acceptor binds with its electron lone pair to the electropositive region of the XB donor, corresponding to the orbital of the C-X bond, often referred to as the σ hole .
Biochemical Pathways
It’s known that halogen bonding has emerged as a reliable motif in supramolecular architectures and in catalysis by c-x activation . The interaction is also abundant in biological complexation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is typically stored at -20°c . These properties may influence its bioavailability.
Result of Action
It’s known that the binding affinity of xb acceptors increases in the order pyridine < co < s < quinuclidine . This suggests that this compound may have different effects depending on the specific XB acceptor it interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the binding free enthalpies between this compound donors and quinuclidine in benzene afford a strong LFER with the Hammett parameter σpara . This suggests that the compound’s action can be influenced by the chemical environment it’s in.
Biochemische Analyse
Biochemical Properties
(Iodoethynyl)benzene plays a significant role in biochemical reactions, particularly through halogen bonding interactions. Halogen bonding involves the noncovalent interaction between the electrophilic part of a halogen and a Lewis base. In the case of this compound, the iodine atom acts as the halogen bond donor, interacting with various biomolecules such as enzymes and proteins. These interactions are crucial for understanding the compound’s behavior in biological systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in this compound forms halogen bonds with electron-donating entities, such as the lone pairs of electrons on nitrogen or oxygen atoms in proteins and enzymes. These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation products can have varying impacts on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe application in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation within cells. These interactions can affect the levels of metabolites and the overall metabolic flux. For example, this compound may inhibit or activate specific enzymes, leading to changes in the concentration of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. The transport and distribution mechanisms of this compound are crucial for understanding its cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it determines the sites of interaction with biomolecules. Understanding the subcellular distribution of this compound provides insights into its mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Iodoethynyl)benzene can be synthesized through the iodination of terminal alkynes. One efficient method involves the use of N-iodosuccinimide (NIS) as the iodination reagent, with inorganic bases like potassium carbonate (K2CO3) or organic bases such as 4-dimethylaminopyridine (DMAP) acting as catalysts. This method has been shown to yield high efficiency, with yields reaching up to 99% .
Industrial Production Methods
In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of transition metal catalysts and green chemistry principles is emphasized to ensure safety, economy, and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
(Iodoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be involved in oxidation reactions to form carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
N-iodosuccinimide (NIS): For iodination reactions.
Transition Metal Catalysts: Such as palladium or copper for coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzene derivatives, carbonyl compounds, and complex organic molecules used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
(Iodoethynyl)benzene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Supramolecular Chemistry: It is used in the study of halogen bonding interactions and the design of supramolecular architectures.
Catalysis: It acts as a catalyst in various organic reactions, including the activation of carbonyl compounds.
Material Science: It is used in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Bromoethynyl)benzene
- (Chloroethynyl)benzene
- (2-Iodoethyl)benzene
- (1-Bromoethyl)benzene
Uniqueness
(Iodoethynyl)benzene is unique due to its strong halogen bonding capabilities, which are more pronounced compared to its bromo and chloro counterparts. This makes it particularly valuable in applications requiring strong and specific non-covalent interactions .
Eigenschaften
IUPAC Name |
2-iodoethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHWEKIUKSUIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239329 | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-88-7 | |
| Record name | (2-Iodoethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, iodoethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (iodoethynyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Iodoethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Iodoethynyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QXP6K6ZQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



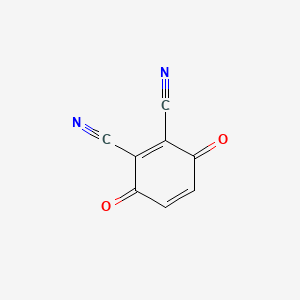
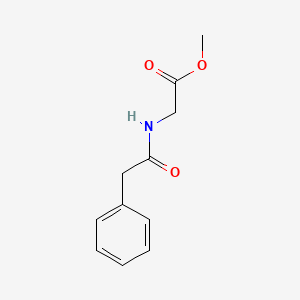
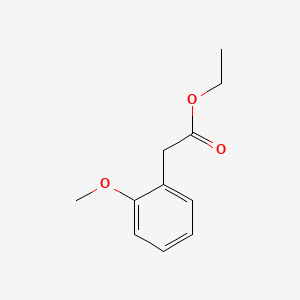
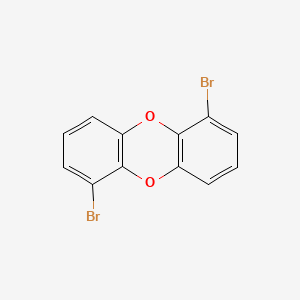
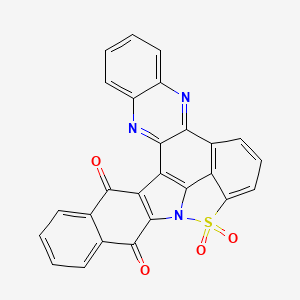
![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)
![N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE](/img/structure/B1606123.png)
